2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Overview
Description
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a chemical compound with the molecular formula C15H22O and a molecular weight of 218.33 . It is used for diagnosing the presence, absence, or stage of cancer in animals .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone consists of a cyclohexadienone ring substituted with two tert-butyl groups at the 2,6-positions and a methylene group at the 4-position .Physical And Chemical Properties Analysis
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has a melting point of 48-50 °C and a predicted boiling point of 306.1±9.0 °C. Its predicted density is 0.92±0.1 g/cm3 .Scientific Research Applications
Electrochemical Oxidation
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, along with its derivatives, has been studied in the context of electrochemical oxidation. This research explored the anodic oxidation of these compounds in acetonitrile using carbon electrodes. The study revealed the formation of products derived from intermediate phenoxy radicals or phenoxonium ions, highlighting the complex electrochemical behavior of these phenols (Richards & Evans, 1977).
Reactions with Nitric Oxide
Sterically hindered phenols, including compounds similar to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, react with nitric oxide under basic conditions to form cyclohexadienone diazeniumdiolates or oximates. This study explores the chemical reactions and the formation of various compounds through these interactions, contributing to our understanding of chemical reactivity under specific conditions (Bohle & Imonigie, 2000).
Antioxidant Applications
Investigations into the antioxidant properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone have been conducted. This research examines the role of this compound as a hepatic metabolite of butylated hydroxytoluene in rats and its potential impact on various biological processes (Takahashi & Hiraga, 1979).
Photolysis Studies
The photolysis of derivatives of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has been studied, providing insights into the behavior of these compounds under light exposure. This research contributes to the understanding of the photochemical properties and stability of such compounds (Pilaǎ, Kovarova, & Pospíšil, 1980).
Metabolic Studies
The metabolic activation of butylated hydroxytoluene, which involves 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, has been explored in the context of mouse bronchiolar Clara cells. This study contributes to the understanding of the metabolic pathways and toxicological aspects of these compounds (Bolton, Thompson, Allentoff, Miley, & Malkinson, 1993).
Inhibition Studies
The inhibition of specific biochemical processes by 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has been studied. It demonstrates the compound's interaction with biological systems and its potential impact on enzymatic reactions (Takahashi & Hiraga, 1981).
properties
IUPAC Name |
2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQCWPWUHZFKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180707 | |
Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
CAS RN |
2607-52-5 | |
Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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